molecular formula C8H14F3N B1481982 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine CAS No. 2098068-06-3

2-Cyclobutyl-4,4,4-trifluorobutan-1-amine

Cat. No. B1481982
CAS RN: 2098068-06-3
M. Wt: 181.2 g/mol
InChI Key: ZOOJWRGRBXBKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-4,4,4-trifluorobutan-1-amine is a chemical compound with diverse applications in scientific research. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Pharmaceutical Testing

2-Cyclobutyl-4,4,4-trifluorobutan-1-amine: is utilized in pharmaceutical testing as a high-quality reference standard . Its unique chemical structure makes it suitable for creating precise calibration curves in quantitative analyses, ensuring the accuracy and reliability of pharmaceutical products.

Medicine

In the medical field, this compound is explored for its potential as a building block in the synthesis of more complex molecules . Its trifluorobutyl group could be key in developing new therapeutic agents, particularly in the design of drug candidates with improved pharmacokinetic properties.

Agriculture

The compound’s applications in agriculture are still under exploration. However, its analogs, due to their fluorinated nature, are often investigated for their role in plant protection chemicals . They may serve as intermediates in the synthesis of agrochemicals that require specific fluorinated structures for activity.

Materials Science

In materials science, 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine could be used to modify surface properties of materials . Fluorinated compounds are known for imparting hydrophobicity, which can be beneficial in creating water-resistant coatings or treatments for various materials.

Environmental Science

This compound may have applications in environmental science, particularly in the study of fluorinated pollutants . Its behavior and breakdown products could provide insights into the environmental impact and degradation pathways of similar fluorinated organic compounds.

Biochemistry

In biochemistry, the compound is of interest for its potential use in studying protein interactions . The fluorine atoms can be used as probes in NMR spectroscopy, aiding in the elucidation of protein structures and dynamics.

Pharmacology

Pharmacologically, the compound’s trifluoromethyl group is significant. Such groups are often incorporated into pharmacological agents to increase their metabolic stability and lipid solubility . This can lead to the development of drugs with better oral bioavailability.

Analytical Chemistry

Lastly, in analytical chemistry, 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine is valuable for method development and validation . Its unique chemical properties can be used to establish analytical methods for the detection and quantification of similar compounds in complex mixtures.

Safety and Hazards

The safety data sheet for 4,4,4-Trifluorobutylamine advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-cyclobutyl-4,4,4-trifluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)4-7(5-12)6-2-1-3-6/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOJWRGRBXBKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-4,4,4-trifluorobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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